molecular formula C14H21NO3S B5523425 ethyl 2-[(2,2-dimethylpropanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

ethyl 2-[(2,2-dimethylpropanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate

Cat. No. B5523425
M. Wt: 283.39 g/mol
InChI Key: DUUHTCZYDUJQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

"Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate" is a compound that has been synthesized and characterized through various scientific studies. The focus has been on understanding its molecular structure, chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds involves treatment with specific reagents under controlled conditions. For instance, the synthesis of ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate, a compound with a somewhat similar structure, was achieved by treating with ethyl 2-cyano-3,3-dimethylthioacrylate (L. Minga, 2005).

Molecular Structure Analysis

The molecular structure of similar compounds is often determined using X-ray diffraction methods. This technique helps in understanding the crystal structure and spatial arrangement of molecules (L. Minga, 2005).

Scientific Research Applications

Organic Synthesis and Catalysis

A study by Abaee and Cheraghi (2013) demonstrated a facile four-component Gewald reaction under organocatalyzed aqueous conditions. This process efficiently forms 2-amino-3-carboxamide derivatives of thiophene at room temperature, showcasing a method for synthesizing complex thiophene derivatives with potential applications in material science and pharmaceuticals (Abaee, M. S., & Cheraghi, Somaye, 2013).

Crystal Structure Analysis

Minga (2005) synthesized a thiophene derivative and determined its crystal structure through X-ray diffraction, indicating potential in fungicidal and plant growth regulation applications. This highlights the role of thiophene derivatives in agriculture and bioactive material development (Minga, L., 2005).

Antimicrobial and Antioxidant Studies

Raghavendra et al. (2016) explored the antimicrobial and antioxidant activities of synthesized thiophene derivatives. Their findings underline the importance of these compounds in developing new antimicrobial agents and antioxidants, which are crucial in pharmaceuticals and healthcare (Raghavendra, K. et al., 2016).

Novel Antitumor Agents

Romagnoli et al. (2014) designed thiophene derivatives as antitumor agents, demonstrating their potential to inhibit tubulin assembly and induce apoptosis in cancer cell lines. This research underscores the significance of thiophene derivatives in the ongoing search for effective cancer therapies (Romagnoli, R. et al., 2014).

Dye Synthesis and Application

Iyun et al. (2015) synthesized novel heterocyclic disperse dyes with a thiophene moiety for dyeing polyester fibers, assessing their dyeing performance and fastness properties. This highlights the application of thiophene derivatives in textile engineering and dye chemistry (Iyun, O. et al., 2015).

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for it. The buyer assumes responsibility to confirm the product’s identity and/or purity . All sales are final, and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

ethyl 2-(2,2-dimethylpropanoylamino)-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-7-18-12(16)10-8(2)9(3)19-11(10)15-13(17)14(4,5)6/h7H2,1-6H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUHTCZYDUJQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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